molecular formula C17H16O4 B1327986 4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone CAS No. 898759-90-5

4-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone

Cat. No.: B1327986
CAS No.: 898759-90-5
M. Wt: 284.31 g/mol
InChI Key: TUCZPAIYUGFHOM-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet light. This particular compound features a 1,3-dioxolane ring attached to a methoxy-substituted benzophenone structure, making it unique in its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone typically involves the formation of the 1,3-dioxolane ring through acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water from the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of catalysts and solvents can be optimized to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or other polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzophenones or dioxolanes.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone involves its ability to absorb ultraviolet light and undergo photochemical reactions. The compound can form reactive intermediates that interact with various molecular targets, leading to its observed effects. The pathways involved may include the generation of free radicals and subsequent reactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxolan-2-YL)-4’-methoxybenzophenone is unique due to the presence of both the 1,3-dioxolane ring and the methoxy-substituted benzophenone structure. This combination imparts distinct photochemical properties, making it valuable in applications requiring UV absorption and stability.

Properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-15-8-6-13(7-9-15)16(18)12-2-4-14(5-3-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCZPAIYUGFHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645100
Record name [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-90-5
Record name [4-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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